Ethoxysulfuron

説明

Significance of Sulfonylurea Herbicides in Modern Agriculture

Sulfonylureas represent a critical class of herbicides in contemporary agriculture, distinguished by their high efficacy at low application rates, broad-spectrum activity, and low mammalian toxicity. acs.orgagronomyaustraliaproceedings.org These compounds function by inhibiting the acetolactate synthase (ALS) enzyme, which is essential for the biosynthesis of branched-chain amino acids in plants. agronomyaustraliaproceedings.orgwikipedia.orgdoaj.org Their development marked a significant advancement in weed management, allowing for effective control of a wide variety of weeds, including many broad-leaved plants, with substantially less chemical input compared to older herbicides. wikipedia.org The popularity of sulfonylureas is rooted in their cost-effectiveness, good crop safety in various cereals, and operator safety. agronomyaustraliaproceedings.org Their widespread use in major crops like cereals, rice, and soybeans underscores their economic and agronomic importance globally. acs.orgagropages.com

Academic Justification for Focused Research on Ethoxysulfuron

Focused academic research on this compound is justified by its specific applications and chemical behaviors that merit detailed investigation. It is a highly flexible and selective herbicide used for controlling key broadleaf and sedge weeds in major crops such as rice and sugarcane. chemicalbook.comchemicalbook.com A primary driver for research is its effectiveness against problematic weeds like Cyperus rotundus (nutsedge), which can cause significant yield losses in sugarcane and other crops. isws.org.inagribegri.combayer.in Studies are essential to understand its selectivity mechanism, which is based on differential metabolism rates between crops and weeds, allowing for its safe use. chemicalbook.comscielo.br Furthermore, research into its environmental fate, including degradation pathways and persistence in soil and water, is crucial for assessing its ecological impact. tandfonline.comeuropa.eu The need to develop precise analytical methods for residue detection in various matrices also propels ongoing academic inquiry. tandfonline.comresearchgate.net

Scope and Objectives of this compound Research

The scope of this compound research is multifaceted, aiming to optimize its use and understand its environmental and biological interactions. Key objectives include:

Evaluating Bio-efficacy: Field and laboratory studies aim to determine the effectiveness of this compound against a wide spectrum of weeds in different cropping systems, such as transplanted rice and sugarcane. isws.org.incabidigitallibrary.org

Understanding Environmental Fate: A significant area of research focuses on its degradation kinetics and mobility in soil and aquatic systems. tandfonline.com This includes identifying its metabolites and assessing their persistence and potential risks to non-target organisms. europa.euresearchgate.net

Investigating Crop Tolerance: Research seeks to characterize the physiological and genetic mechanisms of crop selectivity, particularly how tolerant crops like rice and common beans metabolize the herbicide. scielo.brscielo.br

Developing Analytical Methods: A crucial objective is the creation and validation of sensitive and reliable analytical techniques, such as liquid chromatography, to quantify this compound residues in soil, water, and plant tissues. tandfonline.comresearchgate.net

Structure

2D Structure

3D Structure

特性

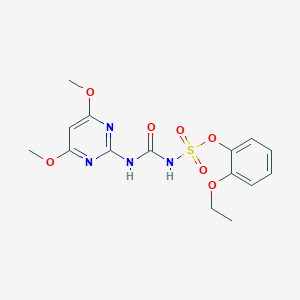

IUPAC Name |

(2-ethoxyphenyl) N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7S/c1-4-25-10-7-5-6-8-11(10)26-27(21,22)19-15(20)18-14-16-12(23-2)9-13(17-14)24-3/h5-9H,4H2,1-3H3,(H2,16,17,18,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVKRNOCDUPIDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OS(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057951 | |

| Record name | Ethoxysulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

398.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126801-58-9 | |

| Record name | Ethoxysulfuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126801-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethoxysulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126801589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethoxysulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfamic acid, N-[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]-, 2-ethoxyphenyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHOXYSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A9C8090ZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular and Biochemical Mechanisms of Action

Acetolactate Synthase (ALS) Inhibition: A Core Mechanism in Ethoxysulfuron Activity

The primary mode of action for this compound, like other sulfonylurea herbicides, is the inhibition of the acetolactate synthase (ALS) enzyme. smolecule.comontosight.airesearchgate.net This enzyme, also known as acetohydroxyacid synthase (AHAS), is a critical component in the biosynthesis of branched-chain amino acids in plants and various microorganisms. wikipedia.orgcabidigitallibrary.org

Molecular Interactions with the ALS Enzyme

This compound exerts its inhibitory effect by binding to the ALS enzyme, thereby blocking the access of its substrates to the active site. researchgate.net This interaction prevents the enzyme from catalyzing the initial step in the synthesis of branched-chain amino acids. researchgate.netscirp.org The gene responsible for encoding the ALS enzyme is located in the plant cell's nucleus; however, the biochemical pathway for amino acid formation occurs within the chloroplast. pressbooks.pub Consequently, the ALS enzyme must be transported to the chloroplast to perform its function. pressbooks.pub

Studies have shown that mutations in the ALS gene can lead to resistance in weed populations. nih.gov These mutations can alter the enzyme's structure, reducing the binding affinity of sulfonylurea herbicides like this compound and rendering them less effective. researchgate.net The sensitivity of the ALS enzyme to inhibitors can vary between different plant species and even among biotypes of the same species, which can influence the selectivity and effectiveness of the herbicide. researchgate.net

Impact on Branched-Chain Amino Acid Biosynthesis

The biosynthetic pathway for these amino acids is highly regulated. scirp.org It begins with two different precursor molecules: pyruvate (B1213749) for the synthesis of valine and leucine, and threonine for isoleucine. pressbooks.pubportlandpress.com The ALS enzyme catalyzes the first common step for all three pathways. researchgate.netscirp.org By blocking this initial step, this compound effectively starves the plant of these crucial building blocks. mdpi.com The subsequent lack of these amino acids leads to a cessation of protein synthesis and other critical metabolic processes, ultimately causing plant death. mdpi.comresearchgate.net

Cellular and Physiological Responses in Susceptible Plants

The inhibition of BCAA biosynthesis by this compound triggers a cascade of cellular and physiological responses in susceptible plants, leading to visible symptoms of herbicidal action.

Subcellular Target Localization and Functional Disruption

This compound is primarily absorbed through the leaves of the plant and then translocated throughout its vascular system. badikheti.comagribegri.comkalgudi.com The primary subcellular target is the chloroplast, where the ALS enzyme and the BCAA biosynthesis pathway are located. pressbooks.pub The disruption of this pathway within the chloroplast has far-reaching consequences beyond the simple lack of amino acids. It can lead to a buildup of toxic precursors like 2-ketobutyrate and disrupt other metabolic functions, including protein synthesis and the transport of photosynthates. mdpi.com The determination of a protein's subcellular localization is a crucial step in understanding its function and activity. nih.gov

Plant Growth Inhibition and Chlorotic Symptomology

One of the earliest and most prominent physiological responses to this compound in susceptible plants is the inhibition of growth. badikheti.comagribegri.com This is a direct consequence of the shutdown of protein synthesis due to the lack of essential branched-chain amino acids. researchgate.netfrontiersin.org Following the initial growth arrest, visible symptoms such as chlorosis (yellowing of the leaves) begin to appear. badikheti.comagribegri.comkalgudi.com

Interactive Data Table: Susceptibility of Various Weeds to this compound

| Weed Species | Common Name | Susceptibility to this compound |

| Fimbristylis miliacea | Horra grass | Susceptible |

| Cyperus difformis | Nut grass | Susceptible |

| Cyperus iria | Nut grass | Susceptible |

| Scirpus sp. | --- | Susceptible |

| Eclipta alba | False daisy | Susceptible |

| Monochoria vaginalis | --- | Susceptible |

| Marsilea quadrifolia | --- | Susceptible |

| Ammania baccifera | --- | Susceptible |

| Cyperus rotundus | --- | Susceptible |

This table is based on information from references badikheti.comagribegri.com.

Environmental Fate and Degradation Dynamics

Pathways of Ethoxysulfuron Dissipation in Environmental Compartments

The dissipation of this compound in the environment occurs through several key pathways, including hydrolysis, photodegradation, and to a lesser extent, volatilization. These processes govern the herbicide's persistence in different environmental compartments such as soil and water.

Hydrolytic Degradation Mechanisms and Products

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The rate of this reaction for this compound is significantly dependent on the pH of the surrounding medium.

This compound demonstrates greater stability under neutral to alkaline conditions. apvma.gov.au Conversely, its hydrolysis is more rapid in moderately acidic environments. apvma.gov.au For instance, at a pH of 4, the half-life of this compound is approximately 16 days, which extends to about 64.6 days at pH 5. apvma.gov.au Under neutral (pH 7) and alkaline (pH 9) conditions, the half-life increases substantially to 259 and 331 days, respectively, indicating that hydrolysis is not a primary degradation pathway at typical environmental pH levels. apvma.gov.au

The primary degradation products identified following hydrolysis include:

2-amino-4,6-dimethoxypyrimidine (B117758) (Hoe 092944) apvma.gov.au

2-ethoxyphenol (B1204887) (Hoe 110068) apvma.gov.au

2-ethoxyphenol sulfamate (B1201201) (Hoe 111379) apvma.gov.au

Hydrolytic Degradation of this compound at Different pH Levels

| pH | Half-life (Days) | Stability |

|---|---|---|

| 4 | ~16 | Less Stable |

| 5 | ~64.6-96 | Moderately Stable |

| 7 | >259 | Stable |

| 9 | >331 | Stable |

> Data sourced from Australian Pesticides and Veterinary Medicines Authority apvma.gov.au

Photodegradation Processes and Environmental Factors

Photodegradation, or photolysis, is the breakdown of compounds by light. For this compound, this process is an important degradation pathway, particularly in water. While it is stable to direct photolysis in distilled, sterile water, its degradation is rapid in natural waters due to the presence of photosensitizers. apvma.gov.aurayfull.com The photolysis half-life of this compound at pH 7 is reported to be 30 days. rayfull.com

In aquatic environments, irradiation of this compound with simulated sunlight in natural river water resulted in the detection of up to five degradation products. apvma.gov.au In contrast, only three were found in distilled water under similar conditions. apvma.gov.au The presence of humic substances, often found in lake and river water, can influence photodegradation rates. researchgate.net

On soil surfaces, photodegradation is also a relevant process. researchgate.net The rate of degradation on soil can be faster than in water, and it is influenced by the organic matter content of the soil. researchgate.net

Volatilization Dynamics from Soil and Water Surfaces

Volatilization is the process by which a substance evaporates from a surface. This compound has a low vapor pressure (0.066 mPa at 25°C), which indicates a low tendency to volatilize. rayfull.com Therefore, volatilization from moist soil and water surfaces is not considered a significant dissipation pathway for this herbicide. rayfull.com

Soil Environmental Interactions and Persistence

The behavior of this compound in the soil environment is largely governed by its interaction with soil particles and the prevailing physicochemical conditions, which in turn affect its persistence and degradation rate.

Adsorption and Desorption Characteristics in Varied Soil Types

Adsorption is the adhesion of molecules to a surface, while desorption is the release of these molecules. The adsorption and desorption behavior of this compound influences its mobility and availability for degradation in soil.

Studies have shown that this compound generally exhibits weak adsorption in many soil types. apvma.gov.au The adsorption/desorption behavior was investigated in five different soils: a silt loam, a sand, two loamy sands, and a sandy loam. apvma.gov.au The organic carbon content of these soils ranged from 0.16% to 2.96%. apvma.gov.au With the exception of one loamy sand with high organic carbon where adsorption was relatively strong, the other soils showed weak adsorption of this compound. apvma.gov.au

The mobility of this compound is considered moderate, with an average experimental organic carbon-water (B12546825) partitioning coefficient (Koc) of 134. rayfull.com This suggests a potential for leaching in some soil types. Research has shown that this compound can leach up to 50–60 cm in certain soils, with the highest leachability observed in loamy sand, followed by sandy loam and clay loam. researchgate.netnih.gov Desorption is often slow, with hysteresis indicating that a portion of the adsorbed this compound is not easily released back into the soil solution. researchgate.net

Adsorption and Leaching Potential of this compound in Different Soil Types

| Soil Type | Adsorption Strength | Leaching Potential |

|---|---|---|

| Loamy Sand | Weak to Moderate | High |

| Sandy Loam | Weak | Moderate |

| Silt Loam | Weak | Moderate |

| Clay Loam | Moderate | Low |

> This table synthesizes findings on soil interaction and mobility. apvma.gov.auresearchgate.netnih.gov

Influence of Soil Physicochemical Properties on Degradation Rates

The rate at which this compound degrades in soil is influenced by a variety of physicochemical properties, including soil type, organic matter content, moisture, and temperature. The half-life of this compound in soil can vary significantly depending on these conditions.

In laboratory studies under aerobic conditions, this compound degraded readily with half-lives ranging from 6 to 17.7 days in soils such as clay loams, a light clay, and a sandy loam. apvma.gov.au In anaerobic conditions, simulating flooded paddy fields, the half-lives were longer, ranging from 10 to 62 days in sandy loams and a loam soil. apvma.gov.au Field data suggests half-lives in the range of 14 to 21 days. rayfull.com

The degradation of sulfonylurea herbicides like this compound is known to be affected by soil pH, with faster degradation often occurring in soils with lower pH. isws.org.in Soil organic matter can also play a crucial role; higher organic matter content can enhance microbial activity, which in turn can accelerate herbicide degradation. researchgate.net Temperature and moisture are also key factors, with increased temperature generally leading to faster dissipation. researchgate.net

Reported Half-lives (DT50) of this compound in Soil

| Condition | Soil Type(s) | Half-life (DT50) Range (Days) |

|---|---|---|

| Aerobic (Lab) | Clay loams, light clay, sandy loam | 6 - 17.7 |

| Anaerobic (Lab) | Sandy loams, loam | 10 - 62 |

| Field | Various | 14 - 21 |

| EU Dossier | Soil | 6 - 18 |

| EU Dossier | Flooded Paddy Fields | 51 |

> Data compiled from multiple environmental fate studies. apvma.gov.aurayfull.com

Metabolite Formation and Persistence in Soil

In a study using a Brazilian light clay under aerobic conditions, this compound degraded into two major metabolites by the 100-day mark. apvma.gov.au These were identified as 1-(N-hydroxymethylcarbonyl-N'-methoxycarbonylguanyl)-3-(2-ethoxyphenyl-sulfonyl)urea (Metabolite M-3) and 1-(2-ethoxyphenoxysulfonyl)-3-guanylurea. apvma.gov.au In contrast, under sterile conditions, the primary identifiable residues after 100 days were the parent this compound and the metabolite 2-amino-4,6-dimethoxypyrimidine. apvma.gov.au This highlights the critical role of microbial activity in the degradation pathway.

The rate of degradation and metabolite formation is significantly influenced by the presence of soil microorganisms. In non-sterile soil, the half-life (DT50) of this compound was found to be 6 days, whereas in sterile soil, it extended dramatically to 169 days. apvma.gov.au This indicates that microbial degradation is the principal mechanism for its dissipation in soil. apvma.gov.ausemanticscholar.org By day 91 in one study on sandy loam, metabolites constituted 33.8% of the applied radioactivity, while mineralization to carbon dioxide accounted for a maximum of 7.7%. apvma.gov.au In rice soil, this compound residues were found to be below the detection limit of 0.001 µg/g at harvest, suggesting low persistence of the parent compound under field conditions. isws.org.in

Distribution of this compound and its Metabolites in Light Clay Soil (100 Days)

| Condition | Compound | Percentage of Applied Radioactivity (%) | Source |

|---|---|---|---|

| Non-Sterile | This compound | 12.2 | apvma.gov.au |

| Metabolite M-3 | 17.1 | apvma.gov.au | |

| 1-(2-ethoxyphenoxysulfonyl)-3-guanylurea | 19.8 | apvma.gov.au | |

| Sterile | This compound | 44.3 | apvma.gov.au |

| 2-amino-4,6-dimethoxypyrimidine | 44.3 | apvma.gov.au |

Degradation Half-Life (DT50) of this compound in Soil

| Soil Condition | DT50 (Days) | DT90 (Days) | Source |

|---|---|---|---|

| Non-Sterile | 6 | 72 | apvma.gov.au |

| Sterile | 169 | 335 | apvma.gov.au |

Aquatic Environmental Behavior and Persistence

Dissipation in Water Bodies and Sediment Systems

In aquatic environments, this compound dissipates through degradation in both the water column and sediment. Studies conducted in river and lake water/sediment systems demonstrate a relatively rapid breakdown. The half-life of this compound was observed to be between 11 and 23 days in the water phase and between 38 and 42 days in the sediment. apvma.gov.au For the total system (water and sediment combined), the degradation half-lives were 24 and 35 days, respectively. apvma.gov.au Despite its high aqueous solubility, which suggests a potential for mobility, these findings indicate that this compound is not expected to be highly persistent in dynamic aquatic systems. apvma.gov.auherts.ac.uk

Dissipation Half-Life of this compound in Aquatic Systems

| Aquatic System Component | Half-Life (Days) | Source |

|---|---|---|

| Water Phase (River/Lake) | 11 - 23 | apvma.gov.au |

| Sediment Phase (River/Lake) | 38 - 42 | apvma.gov.au |

| Total System (River/Lake) | 24 - 35 | apvma.gov.au |

Photodegradation and Hydrolysis in Aqueous Environments

The chemical stability of this compound in water is pH-dependent. The compound is stable to hydrolysis at typical environmental pH levels, with a reported half-life (DT50) of 259 days at pH 7 and 20°C. apvma.gov.auherts.ac.uk This indicates that hydrolysis is not a significant degradation pathway under neutral conditions. apvma.gov.auucanr.edu

Direct photolysis, or degradation by direct absorption of sunlight, is also not considered a major dissipation route for this compound in natural waters. apvma.gov.aunih.gov However, the compound is susceptible to indirect photodegradation. apvma.gov.au This process occurs in the presence of photosensitizers, such as dissolved organic matter, which absorb light energy and transfer it to the herbicide molecule, leading to its slow degradation. apvma.gov.au Therefore, while stable in pure, sterile water, this compound can undergo gradual photodegradation in natural aquatic environments rich in organic substances. herts.ac.uk

Microbial Degradation in Soil and Aquatic Systems

Identification of Microbial Taxa Involved in this compound Biotransformation

Microbial action is the primary driver of this compound degradation in the environment. apvma.gov.ausemanticscholar.org The significant difference in degradation rates between sterile and non-sterile soils provides strong evidence for the role of microorganisms. apvma.gov.au However, specific microbial species responsible for the biotransformation of this compound are not extensively documented in scientific literature.

Research on other sulfonylurea herbicides can suggest potential candidates. Various microbial strains have been shown to degrade compounds in this chemical class. researchgate.net These include fungi such as Talaromyces flavus and Phlebia sp., and bacteria from genera including Methylopila, Ochrobactrum, Staphylococcus, Enterobacter, and Bacillus. researchgate.net It is plausible that species from these or similar copiotrophic phyla, which thrive in nutrient-rich environments like Proteobacteria, Bacteroidetes, and Actinobacteria, are involved in the breakdown of this compound. nih.gov

Enzymatic Mechanisms of Microbial Degradation

The biochemical breakdown of sulfonylurea herbicides like this compound is facilitated by specific microbial enzymes. The primary mechanism of detoxification involves the cleavage of the sulfonylurea bridge. researchgate.net This reaction, often a form of hydrolysis, breaks the molecule into a sulfonamide derivative and a pyrimidine (B1678525) derivative, which are generally less herbicidally active. researchgate.net

The classes of enzymes believed to be pivotal in this process include hydrolases, oxidases, dehydrogenases, and esterases. researchgate.net

Hydrolases , such as amidases or esterases, likely catalyze the cleavage of the C-N bond in the sulfonylurea bridge. researchgate.netfrontiersin.org

Oxidoreductases , such as oxygenases and peroxidases, can also play a role by introducing oxygen atoms or facilitating electron transfer, which can destabilize the molecule and lead to ring cleavage or other transformations. mdpi.comnih.gov

These enzymatic processes transform the complex parent herbicide into simpler, more polar, and less toxic compounds, which can then be further assimilated by microorganisms. mdpi.com

Influence of Microbial Activity on this compound Dissipation Rates

The dissipation of this compound in the environment is significantly influenced by microbial activity. Research consistently demonstrates that the breakdown of this herbicide is considerably faster in the presence of viable soil microorganisms compared to sterile conditions. This indicates that microbial degradation is a primary pathway for the removal of this compound from soil and water systems.

Detailed Research Findings

The application of this compound can have a temporary impact on the microbial communities themselves. Studies have shown a transient effect on soil biochemical and microbiological parameters, with the extent of the effect often depending on the herbicide dose and environmental conditions like soil moisture. figshare.comtandfonline.com However, these microbial populations tend to recover. For instance, in one study, nitrogen-fixing bacteria, total bacteria, and fungi populations recovered within 20 days after the application of this compound. saulibrary.edu.bd This resilience suggests that while the herbicide may initially alter microbial activity, the communities can rebound, continuing the degradation process.

The degradation of herbicides like this compound can sometimes serve as a carbon source for certain soil microbes, leading to an increase in their populations after an initial period of decline. phytojournal.com The breakdown of organic matter, a process driven by soil microorganisms, is fundamental to soil health and structure, and the introduction of a compound like this compound can temporarily alter these dynamics. saulibrary.edu.bd

Further research has identified specific microorganisms capable of degrading sulfonylurea herbicides, the chemical group to which this compound belongs. apvma.gov.au For example, the endophytic bacterium Proteus sp. strain CD3, isolated from barnyard grass, has been shown to effectively degrade several sulfonylurea herbicides, including this compound. nih.gov In laboratory settings, this strain degraded 84.84% of the initial this compound concentration within five days. nih.gov Such findings open the possibility of using specific microbial strains for the bioremediation of contaminated sites.

The table below summarizes the comparative dissipation rates of this compound under sterile and non-sterile conditions, illustrating the profound impact of microbial activity.

Table 1: Effect of Microbial Activity on this compound Dissipation

| Condition | Observation | Fold Increase in Half-Life (DT50) in Sterile vs. Non-Sterile Conditions | Reference |

|---|

The following table presents data on the degradation of this compound by a specific bacterial strain, highlighting the potential for microbial bioremediation.

Table 2: Degradation of this compound by Proteus sp. strain CD3

| Herbicide | Initial Concentration | Degradation Percentage | Incubation Period | Reference |

|---|

Ecotoxicological Assessments and Non Target Organism Impacts

Effects on Non-Target Flora

Phytotoxicity to Non-Crop Plants and Algae

Ethoxysulfuron has demonstrated significant phytotoxic effects on a range of non-target plant species. Due to its herbicidal nature, spray drift onto nearby susceptible plants, cropping lands, and pastures can result in phytotoxicity, including impacts on seedling emergence, plant survival, and biomass reduction. apvma.gov.au Studies have shown that this compound can cause stunting in non-target crops like jute (Corchorus olitorius) for a period after application, although the plants may recover. pakbs.org In a study on the selectivity of this compound, soybean plants were found to be sensitive to the herbicide, with higher doses leading to plant death, whereas common bean plants showed low intoxication. weedcontroljournal.org

The herbicide is particularly toxic to aquatic plants. It is classified as very highly toxic to duckweed (Lemna minor and Lemna gibba), although recovery is possible upon cessation of exposure. apvma.gov.auapvma.gov.aueuropa.eu The toxicity to algae varies depending on the species. This compound is considered highly toxic to some freshwater algae, such as Raphidocelis subcapitata, but only slightly toxic to the marine diatom Skeletonema costatum. apvma.gov.aulgcstandards.com A study investigating the effects on the green microalga Scenedesmus obliquus determined a 96-hour median effective concentration (EC50) of 1.1 mg/L, indicating a high level of toxicity. asianpubs.orgresearchgate.net A 60% water dispersible granule formulation of this compound was found to be moderately toxic to a freshwater green alga. apvma.gov.au

| Species | Endpoint | Value | Toxicity Classification | Reference |

| Lemna minor | 7-day EC50 | 0.00024 mg/L | Very Highly Toxic | lgcstandards.com |

| Raphidocelis subcapitata | 72-hour EC50 | 0.19 mg/L | Highly Toxic | rayfull.comlgcstandards.com |

| Scenedesmus obliquus | 96-hour EC50 | 1.1 mg/L | Highly Toxic | asianpubs.orgresearchgate.net |

| Skeletonema costatum | - | - | Slightly Toxic | apvma.gov.au |

Impacts on Plant Community Composition and Biodiversity

The use of herbicides, including this compound, in agricultural landscapes can have significant repercussions for the biodiversity and composition of non-target plant communities. biodiversity-science.netnih.gov Herbicide application can lead to a decrease in sensitive plant species and an increase in resistant ones, thereby altering the species composition of wild plant communities. biodiversity-science.net This simplification of plant functional groups can destabilize the community. biodiversity-science.net

Herbicide drift and runoff from treated fields are known to affect adjacent fallow fields, which are valuable for ecological and agricultural production. nih.gov Studies on other herbicides have shown that even sublethal concentrations can reduce species richness and diversity indices in fallow land plant communities. nih.govnih.gov The effects of herbicides are species-specific, and the responses of different plant communities can vary. biodiversity-science.net While direct, long-term studies on this compound's impact on plant community composition are limited, the known phytotoxicity to a range of non-crop plants suggests a potential for such effects. The repeated use of herbicides can pose risks to the biodiversity of agro-ecosystems. researchgate.netpan-europe.info

Effects on Non-Target Fauna

Aquatic Invertebrate Ecotoxicity

The toxicity of this compound to aquatic invertebrates varies among species. On an acute basis, this compound is considered practically non-toxic to freshwater invertebrates like Daphnia magna and marine invertebrates such as the mysid shrimp. apvma.gov.au The acute 48-hour EC50 for Daphnia magna has been reported to be 307 mg/L, classifying it as having low toxicity to this species. rayfull.com However, some studies have noted that certain metabolites of this compound can be more toxic to Daphnia magna than the parent compound. europa.eu In a 96-hour study on mysid shrimp, mean cumulative mortalities reached 75% at the highest tested concentrations, with surviving individuals exhibiting lethargy. apvma.gov.au

| Species | Endpoint | Value | Toxicity Classification | Reference |

| Daphnia magna | 48-hour EC50 | 307 mg/L | Low Toxicity | rayfull.com |

| Mysid Shrimp | 96-hour exposure | 75% mortality at highest concentrations | Toxic | apvma.gov.au |

Terrestrial Invertebrate Ecotoxicity, including Earthworms

This compound exhibits very slight toxicity to earthworms. apvma.gov.au The acute 14-day LC50 for earthworms is reported to be greater than 1000 mg/kg, indicating low toxicity. rayfull.com Similarly, the toxicity to honeybees is considered very slight via both contact and oral exposure routes. apvma.gov.auapvma.gov.au The 48-hour contact acute LD50 for honeybees is >200 µ g/bee , and the oral acute 48-hour LD50 is >1000 µ g/bee . rayfull.com Studies on other non-target terrestrial invertebrates, such as predatory mites, spiders, and ground beetles, showed no significant mortality, behavioral effects, or changes in feed consumption at concentrations up to 60 g this compound/ha. apvma.gov.au A formulation of this compound was found to have only a slightly harmful effect on the parasitoid wasp, Aphidius rhopalosiphi. apvma.gov.au However, a study on a product containing both this compound and fenoxaprop-p-ethyl (B1329639) indicated high toxicity to the earthworm Eisenia andrei and significantly reduced reproduction. researchgate.net

| Species | Endpoint | Value | Toxicity Classification | Reference |

| Earthworm (Eisenia fetida) | 14-day LC50 | >1000 mg/kg | Low Toxicity | rayfull.com |

| Honeybee (Apis mellifera) | 48-hour Contact LD50 | >200 µ g/bee | Very Slight Toxicity | rayfull.com |

| Honeybee (Apis mellifera) | 48-hour Oral LD50 | >1000 µ g/bee | Very Slight Toxicity | rayfull.com |

Avian Ecotoxicology and Genotoxicity Studies

This compound is classified as practically non-toxic to birds on an acute oral basis. apvma.gov.au The acute oral LD50 for Bobwhite quail is greater than 2000 mg/kg. rayfull.com No mortalities were observed in Bobwhite quail given single oral doses of 2000 mg/kg. apvma.gov.au

However, recent studies have raised concerns about the genotoxic potential of this compound in avian species. researchgate.netcabidigitallibrary.org A study on male Japanese quail exposed to varying doses of this compound for 45 days found a dose-dependent increase in nuclear abnormalities in erythrocytes, including the formation of micronuclei, binucleated erythrocytes, and other nuclear deformities. researchgate.netcabidigitallibrary.orgasianjab.com This exposure also led to increased DNA damage in various visceral organs. researchgate.netcabidigitallibrary.orgasianjab.com Furthermore, the study reported significant histological changes in the liver and kidneys of the exposed quail, such as degeneration and necrosis. researchgate.netasianjab.com These findings suggest that this compound exposure can induce genotoxicity, cytotoxicity, and oxidative stress in Japanese quail, highlighting potential health risks for avian populations exposed to this herbicide. researchgate.netresearchgate.net

| Species | Endpoint | Value | Effect | Reference |

| Bobwhite Quail | Acute Oral LD50 | >2000 mg/kg | Practically Non-toxic | rayfull.com |

| Japanese Quail | 45-day Oral Exposure | - | Nuclear abnormalities in erythrocytes, DNA damage, liver and kidney histopathological changes | researchgate.netcabidigitallibrary.orgasianjab.com |

General Considerations for Vertebrate and Invertebrate Aquatic Species

The ecotoxicological effects of this compound on aquatic life present a varied profile. Generally, it is considered to have low toxicity to many aquatic organisms, but its impact can be significant for certain species, particularly aquatic plants. herts.ac.uk

On an acute basis, this compound is categorized as practically non-toxic to birds, mammals, fish, and aquatic invertebrates. apvma.gov.au For instance, the acute 96-hour median lethal concentration (LC50) for carp (B13450389) is greater than 80 mg/L, indicating moderate toxicity to fish. rayfull.com Similarly, its toxicity to aquatic invertebrates is low, with a 48-hour median effective concentration (EC50) for Daphnia magna of 307 mg/L. rayfull.com Chronic exposure of Daphnia to this compound did not show effects on parental survival. apvma.gov.au

However, this compound demonstrates high toxicity to certain aquatic flora. It is classified as very toxic to aquatic life, with long-lasting effects. rayfull.com Specifically, it is highly toxic to some freshwater algae and very highly toxic to duckweed, although recovery is possible after exposure ceases. apvma.gov.au The 72-hour EC50 for the green alga Raphidocelis subcapitata is 0.19 mg/L, indicating moderate toxicity to algae. rayfull.com

Metabolites of this compound that retain the sulfonylurea structure have been found to be slightly to practically non-toxic to daphnia and, at worst, slightly toxic to a freshwater alga. apvma.gov.au

Table 1: Acute Ecotoxicity of this compound to Various Aquatic Organisms

| Species | Endpoint | Value | Toxicity Classification | Reference |

|---|---|---|---|---|

| Carp | 96-hour LC50 | > 80 mg/L | Moderate | rayfull.com |

| Daphnia magna | 48-hour EC50 | 307 mg/L | Low | rayfull.com |

| Raphidocelis subcapitata (Green Alga) | 72-hour EC50 | 0.19 mg/L | Moderate | rayfull.com |

| Freshwater Invertebrates (e.g., daphnia) | Acute | - | Practically non-toxic | apvma.gov.au |

| Marine Invertebrates (e.g., mysid shrimp) | Acute | - | Practically non-toxic | apvma.gov.au |

| Duckweed | - | - | Very highly toxic | apvma.gov.au |

Impact on Soil Microbial Communities

The application of herbicides can alter the delicate balance of soil ecosystems by affecting microbial diversity, nutrient cycling, and the breakdown of organic matter. researchgate.netjournalasrj.com The impact of this compound on soil microbial communities is a critical area of study to understand its broader environmental consequences.

Short-term and Long-term Effects on Microbial Population Dynamics

Studies have shown that the application of this compound can initially reduce the populations of various soil microorganisms. saulibrary.edu.bd However, these populations often have the capacity to recover over time.

In one study, the application of this compound initially reduced the numbers of nitrogen-fixing bacteria (NFB), total bacteria, and fungi. saulibrary.edu.bdsaulibrary.edu.bd The recovery period for these microbial groups was observed to be around 20 days after application. saulibrary.edu.bdsaulibrary.edu.bd For phosphate (B84403) solubilizing bacteria (PSB), the recovery was quicker, at approximately 10 days post-application. saulibrary.edu.bdsaulibrary.edu.bd Another study concluded that this compound, when used at the recommended rate as a post-emergence herbicide in direct-seeded rice, was safe for soil microbial populations. journalcjast.comphytojournal.comresearchgate.netphytojournal.com

The persistence of this compound in soil is not expected to be long, with half-lives of 13 and 15 days observed in laboratory studies of two different clay loam soils. apvma.gov.au The influence of herbicides on microbial populations is often transient, with recovery to untreated levels typically occurring within 30 days of application. researchgate.net

Table 2: Recovery Time of Soil Microbial Populations After this compound Application

| Microbial Group | Recovery Time (Days after application) | Reference |

|---|---|---|

| Nitrogen-Fixing Bacteria (NFB) | 20 | saulibrary.edu.bdsaulibrary.edu.bd |

| Total Bacteria | 20 | saulibrary.edu.bdsaulibrary.edu.bd |

| Fungi | 20 | saulibrary.edu.bdsaulibrary.edu.bd |

| Phosphate Solubilizing Bacteria (PSB) | 10 | saulibrary.edu.bdsaulibrary.edu.bd |

Influence on Microbial Metabolic Activities and Community Diversity

Herbicides can either inhibit or stimulate the metabolic activities of soil microbes, depending on the chemical's type, concentration, and the prevailing environmental conditions. researchgate.netjournalasrj.com These chemicals can disrupt vital microbial functions such as nitrogen fixation and the activity of soil enzymes involved in nutrient cycling. researchgate.net

The application of herbicides can lead to a reduction in the diversity of soil microbial communities. preprints.org This loss of biodiversity can, in turn, affect the functional stability of the soil ecosystem. phytojournal.com While some herbicides may have minimal short-term effects on soil respiration and microbial activity, others can significantly reduce soil enzyme activities. researchgate.netjournalasrj.com

For this compound, studies on its specific influence on the diversity of microbial metabolic activities are part of a broader area of research into how herbicides affect soil health. The general consensus is that any negative influence is typically temporary, with microbial communities demonstrating resilience. researchgate.net

Consequences for Nutrient Cycling and Soil Health

In a study examining the effects of this compound on soil nitrification processes, it was found that at rates equivalent to 0.6 times the proposed Australian rate, the effect was negligible in a silty loam soil after 28 days. apvma.gov.au Even at much higher concentrations in a loamy sand, the impact on nitrification was still within 15% of the control values. apvma.gov.au

The disruption of microbial communities can also affect the decomposition of organic matter and the availability of essential nutrients like nitrogen and phosphorus. preprints.org Maintaining a balanced soil pH, which is crucial for nutrient availability and microbial activity, is another aspect of soil health that can be influenced by agricultural inputs. biostimulants.eu While the direct impact of this compound on the broader aspects of nutrient cycling and soil health is part of ongoing research, the transient nature of its effect on microbial populations suggests that long-term consequences may be limited when used as recommended. researchgate.net

Herbicide Resistance Evolution and Management

Mechanisms of Resistance to Ethoxysulfuron

Target-site resistance to this compound and other acetolactate synthase (ALS) inhibiting herbicides is predominantly caused by genetic mutations in the ALS gene. researchgate.net This gene encodes the ALS enzyme, which is the target for sulfonylurea herbicides. scielo.br The mutations alter the enzyme's structure, reducing its binding affinity for the herbicide and rendering the plant resistant. researchgate.net

The molecular foundation of target-site resistance lies in single nucleotide polymorphisms (SNPs) within the ALS gene, which result in amino acid substitutions at specific, highly conserved domains of the enzyme. rothamsted.ac.ukscienceasia.org Research has identified several key mutation sites that confer resistance to ALS inhibitors. mdpi.com

Substitutions at the Proline-197 (Pro197) position are among the most frequently reported mutations conferring resistance to sulfonylurea herbicides. scienceasia.org In various weed species, this proline residue has been found to be substituted by other amino acids such as Serine (Ser), Threonine (Thr), Leucine (Leu), Alanine (Ala), Arginine (Arg), or Histidine (His). mdpi.comresearchgate.netrothamsted.ac.ukscienceasia.orgfigshare.com For instance, a Pro197 to Serine substitution was identified as the molecular basis of resistance in Hordeum leporinum biotypes. nih.gov Similarly, Pro197 to Threonine mutations have been found in resistant Alopecurus myosuroides and Bromus japonicus populations. rothamsted.ac.ukfrontiersin.org

Another critical site for mutations is Aspartate-376 (Asp376). A mutation causing a substitution from Aspartate to Glutamate (Glu) at this position has been shown to confer broad cross-resistance to multiple ALS-inhibiting herbicides in species like Sagittaria trifolia. scienceasia.org Likewise, a Tryptophan-574 (Trp574) to Leucine (Leu) substitution is another mutation known to grant extensive resistance across different ALS inhibitor families, and has been documented in weeds such as Bidens subalternans and Alopecurus myosuroides. rothamsted.ac.ukresearchgate.net

Other reported amino acid substitutions conferring resistance to ALS inhibitors include changes at Ala122, Ala205, Arg377, Ser653, and Gly654. researchgate.netmdpi.com The presence of these mutations prevents this compound from effectively inhibiting the ALS enzyme, thereby allowing the synthesis of essential branched-chain amino acids (valine, leucine, and isoleucine) to continue and ensuring the plant's survival. mdpi.com

The specific amino acid substitution in the ALS enzyme directly influences the level and pattern of cross-resistance to different chemical families of ALS inhibitors. scienceasia.orgmdpi.com Mutations at position Pro197, for example, typically confer high levels of resistance to sulfonylurea (SU) and triazolopyrimidine (TP) herbicides, but the effect on other families can vary. scienceasia.orgfrontiersin.org A study on Echinochloa species found that a Pro197Ser mutation resulted in high resistance to SUs (azimsulfuron), TPs (penoxsulam), imidazolinones (IMIs), and pyrimidinyl benzoates. mdpi.com In contrast, a Pro197Thr mutation in Bromus japonicus conferred high resistance to an SU herbicide but only low resistance to another SU and variable resistance to IMI herbicides. frontiersin.org

Mutations at other positions, such as Asp376 and Trp574, are often associated with a broader spectrum of resistance. mdpi.com An Asp376Glu mutation in Sagittaria trifolia resulted in cross-resistance to all tested ALS inhibitors, including SUs (bensulfuron-methyl, this compound, pyrazosulfuron-ethyl), TPs (penoxsulam), and pyrimidinyl-thiobenzoates (pyribenzoxim, bispyribac-sodium). scienceasia.org Similarly, the Trp574Leu mutation is known to confer robust resistance across SU, IMI, TP, and other ALS herbicide families. researchgate.netbiorxiv.org The table below summarizes findings on the correlation between mutation type and resistance patterns.

| Mutation | Weed Species | Resistance Pattern to ALS Inhibitor Families | Reference |

| Pro197Ser | Echinochloa oryzicola/oryzoides | High resistance to SU, TP, IMI, and pyrimidinyl benzoates. | mdpi.com |

| Pro197Leu | Sagittaria trifolia | Resistance to SU (bensulfuron-methyl, this compound, pyrazosulfuron-ethyl) and TP (penoxsulam). | scienceasia.org |

| Pro197Thr | Bromus japonicus | High resistance to SU (mesosulfuron-methyl), but lower resistance to other SUs and IMIs. | frontiersin.org |

| Asp376Glu | Sagittaria trifolia | Broad resistance to SU, TP, and pyrimidinyl-thiobenzoates. | scienceasia.org |

| Trp574Leu | Echinochloa crus-galli | Broad resistance to SU, IMI, and TP herbicides. | biorxiv.org |

| Ser653Asn | Echinochloa colona | Resistance to IMI and moderate cross-resistance to TP and some SU herbicides. | mdpi.com |

This table is based on published research data and illustrates general resistance patterns. SU: Sulfonylurea; TP: Triazolopyrimidine; IMI: Imidazolinone.

Non-target-site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site, rather than altering the target site itself. nih.gov This form of resistance is often more complex, potentially involving multiple genes, and can confer unpredictable cross-resistance to herbicides with different modes of action. nih.govnih.gov The primary NTSR mechanisms are enhanced herbicide metabolism and reduced herbicide uptake or translocation. nih.gov For this compound, enhanced metabolism via specific enzyme families is a key NTSR pathway.

Cytochrome P450 monooxygenases (CYPs or P450s) are a large and diverse family of enzymes that play a crucial role in the phase I metabolism of a wide array of compounds, including herbicides. wikipedia.orgmdpi.com These enzymes catalyze oxidative reactions such as hydroxylation and dealkylation, which typically render the herbicide molecule less phytotoxic and more water-soluble, facilitating further detoxification. wikipedia.orgresearchgate.net

Enhanced metabolism by P450s is a well-documented mechanism of resistance to sulfonylurea herbicides. scielo.brnih.gov In resistant weed biotypes, the expression or activity of specific P450 genes is elevated, leading to a faster rate of herbicide detoxification compared to susceptible biotypes. nih.govplos.org This rapid breakdown prevents a lethal dose of this compound from reaching the ALS enzyme in the chloroplasts.

The involvement of P450s in herbicide resistance is often confirmed experimentally by using P450 inhibitors, such as malathion (B1675926) or piperonyl butoxide (PBO). nih.govfrontiersin.orgresearchgate.net When a resistant plant is treated with a P450 inhibitor prior to herbicide application, its susceptibility to the herbicide is often restored or increased, demonstrating that P450-mediated metabolism is the basis of the resistance. nih.govfrontiersin.org Studies have shown that the tolerance of common bean plants to this compound is linked to enhanced herbicide detoxification, and the use of P450 inhibitors like malathion and chlorpyrifos (B1668852) increased the sensitivity of the plants to the herbicide. scielo.brawsjournal.org This indicates that P450 enzymes are integral to the metabolic detoxification of this compound. scielo.brawsjournal.org

Glutathione (B108866) S-Transferases (GSTs) are a major family of phase II detoxification enzymes found across prokaryotes and eukaryotes. wikipedia.orgnih.gov Their primary function in xenobiotic metabolism is to catalyze the conjugation of the endogenous antioxidant glutathione (GSH) to a wide range of electrophilic substrates, including herbicides and their metabolites. wikipedia.orgresearchgate.netmedcraveonline.com This conjugation reaction increases the water solubility of the herbicide and marks it for sequestration into the vacuole, effectively neutralizing its toxic activity. researchgate.net

While P450s often perform the initial modification of the herbicide (Phase I), GSTs are critical for the subsequent conjugation step (Phase II). frontiersin.org The overexpression of GSTs has been linked to resistance to multiple herbicide classes. plos.orgfrontiersin.org In some cases, GSTs can directly conjugate and detoxify certain herbicides without prior modification by P450s. ijbs.com

The role of GSTs in conferring tolerance to sulfonylurea herbicides has been demonstrated in various studies. For example, research on rice showed that over-expression of a specific lambda-class GST gene, OsGSTL2, resulted in increased tolerance to the sulfonylurea herbicide chlorsulfuron. scielo.br This highlights the capacity of GSTs to detoxify this class of herbicides. scielo.br Although direct evidence specifically for this compound metabolism by a particular GST is part of ongoing research, the established role of GSTs in detoxifying other sulfonylureas strongly implicates them as a component of NTSR to this compound. researchgate.netresearchgate.netfrontiersin.org

Non-Target-Site Resistance (NTSR) Mechanisms

Altered Absorption, Translocation, and Sequestration

Non-target site resistance (NTSR) represents a significant challenge in weed management, characterized by mechanisms that prevent a lethal dose of the herbicide from reaching its target site. wiserpub.com These mechanisms can include reduced herbicide absorption into the plant, altered translocation of the herbicide within the plant, and increased sequestration, where the herbicide is stored in cellular compartments like the vacuole, rendering it inactive. wiserpub.comnih.gov

The movement of a herbicide from the point of application to its site of action is a critical factor in its efficacy. wiserpub.com In resistant plants, the translocation of the herbicide can be restricted, preventing a lethal concentration from accumulating at the target site. wiserpub.com This is in contrast to susceptible plants, where the herbicide moves more freely, leading to plant injury or death. wiserpub.com While target-site resistance (TSR) involves mutations that alter the herbicide's binding site, NTSR mechanisms work by minimizing the amount of active herbicide reaching that site. nih.gov

Studies have shown that NTSR can be conferred by various physiological changes within the weed. For instance, reduced translocation has been identified as a mechanism of resistance to glyphosate (B1671968) in some weed populations. frontiersin.org Similarly, sequestration of the herbicide in the vacuole is another documented NTSR mechanism. nih.gov These complex resistance mechanisms often involve multiple genes and can lead to broad-spectrum resistance against different herbicide families. nih.gov In the context of this compound, while much of the documented resistance is due to target-site mutations in the ALS enzyme, the potential for NTSR mechanisms like altered absorption, translocation, or sequestration to contribute to resistance should not be overlooked, as these have been observed for other ALS-inhibiting herbicides. cambridge.org

Cross-Resistance and Multiple Resistance Patterns

Cross-resistance occurs when a weed population develops resistance to two or more herbicides with the same mode of action due to a single resistance mechanism. croplife.org.au Multiple resistance is a phenomenon where a weed is resistant to herbicides from different mode of action groups.

This compound belongs to the sulfonylurea (SU) chemical family, which are acetolactate synthase (ALS) inhibitors (HRAC Group 2). croplife.org.au Resistance to ALS inhibitors is widespread globally. Weeds that have developed resistance to one sulfonylurea herbicide, like this compound, often exhibit cross-resistance to other sulfonylureas and sometimes to other chemical families within the ALS-inhibiting group, such as imidazolinones (IMI), triazolopyrimidines (TP), pyrimidinyl-thiobenzoates (PTB), and sulfonylaminocarbonyl-triazolinones (SCT). researchgate.netweedscience.org

The patterns of cross-resistance can be complex and vary between different weed biotypes and the specific mutations in the ALS gene. For example, a single amino acid substitution in the ALS enzyme can confer high levels of resistance to sulfonylureas while having a lesser effect on herbicides from other ALS-inhibiting families. weedscience.orgscienceasia.org

Table 1: Documented Cross-Resistance Patterns to this compound and Other ALS Inhibitors in Various Weed Species

| Weed Species | Resistant To | Cross-Resistant To | Reference |

| Schoenoplectus mucronatus (Ricefield Bulrush) | This compound | Azimsulfuron, Bensulfuron-methyl, Cinosulfuron, Metosulam | weedscience.org |

| Sagittaria trifolia | Bensulfuron-methyl | This compound, Pyrazosulfuron-ethyl, Penoxsulam | scienceasia.org |

| Cyperus difformis | Bensulfuron-methyl | Imazamox (in one of two biotypes), this compound (in one of two biotypes) | researchgate.net |

Research has identified specific mutations in the ALS gene that are responsible for different cross-resistance patterns. For instance, in Schoenoplectus mucronatus, mutations at Pro197 to His and Trp574 to Leu in the ALS gene have been linked to varying levels of cross-resistance to sulfonylureas and other ALS inhibitors. weedscience.org Similarly, in Sagittaria trifolia, a Pro197 to Ser or Leu substitution conferred cross-resistance to several sulfonylureas, including this compound, and penoxsulam, while a mutation at Asp376 resulted in broader cross-resistance to all tested ALS inhibitors. scienceasia.org

Strategies for Mitigating this compound Resistance Development

Herbicide Rotation and Mixture Strategies

To combat the evolution of herbicide resistance, two primary strategies are the rotation of herbicides with different modes of action and the use of herbicide mixtures. isws.org.in These approaches aim to reduce the selection pressure exerted by the continuous use of a single herbicide or mode of action. researchgate.net

Herbicide rotation involves alternating herbicides with different modes of action in successive growing seasons or applications. croplife.org.au This practice helps to prevent the buildup of weed populations resistant to a specific herbicide group. researchgate.net

Herbicide mixtures, which involve tank-mixing two or more herbicides with different modes of action, are often considered more effective than rotation in delaying resistance. researchgate.netscielo.br The principle behind this strategy is that a weed resistant to one herbicide in the mixture will be controlled by the other, making it less likely for resistant individuals to survive and reproduce. scielo.br For this strategy to be successful, each herbicide in the mixture must be effective against the target weed and used at its full recommended rate. croplife.org.au

Table 2: Herbicide Mixture Strategies Including this compound

| Herbicide Mixture | Target Weeds | Crop | Reference |

| Triafamone (B1683233) + this compound | Grasses, Sedges, Broad-leaved weeds | Rice | isws.org.inscielo.br |

| Fenoxaprop-p-ethyl (B1329639) + this compound | Broad-leaved weeds | Rice | isws.org.in |

| Pretilachlor (B132322) (sequential) fb Triafamone + this compound | Total weed biomass | Rice | isws.org.in |

Studies have demonstrated the effectiveness of these strategies. For example, a mixture of triafamone and this compound has been shown to provide broad-spectrum control of weeds in rice. isws.org.inscielo.br Sequential applications, such as a pre-emergence application of pretilachlor followed by a post-emergence application of a triafamone and this compound mixture, have also proven effective in minimizing total weed biomass. isws.org.in

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a holistic approach that combines various weed control methods to achieve long-term, sustainable weed control. csisa.org IWM is not reliant on a single method, but rather integrates cultural, mechanical, biological, and chemical control tactics. researchgate.net This multi-pronged approach is crucial for managing herbicide resistance. csisa.org

Key components of an IWM program include:

Cultural Practices: This includes crop rotation, cover crops, and altering planting dates to disrupt weed life cycles and enhance crop competitiveness. csisa.org

Mechanical Control: Tillage and manual weeding can be used to control weeds and reduce the weed seed bank in the soil.

Chemical Control: When using herbicides, it is essential to follow best practices for resistance management, such as rotating modes of action and using effective mixtures. croplife.org.au

Preventative Measures: Preventing the introduction and spread of weed seeds is a fundamental aspect of IWM.

The adoption of IWM is critical to reduce the over-reliance on herbicides and thereby slow the evolution of resistant weeds. researchgate.net For instance, in rice-wheat cropping systems, the integration of conservation agriculture practices has been a component of IWM to manage herbicide resistance. researchgate.net The combination of different weed management techniques reduces the selection pressure for herbicide resistance and contributes to the long-term sustainability of crop production. csisa.org

Plant Metabolism and Selectivity in Crop Species

Differential Metabolism in Tolerant Versus Susceptible Plants

The core mechanism behind ethoxysulfuron selectivity is the rate at which a plant can metabolize the herbicide molecule. scite.ai Tolerant crop species and cultivars possess efficient metabolic systems that rapidly convert this compound into inactive compounds. In contrast, susceptible weed species and sensitive cultivars metabolize the herbicide much more slowly, or not at all, allowing the active ingredient to reach and inhibit the target ALS enzyme. awsjournal.org

Research on common beans (Phaseolus vulgaris) has demonstrated significant variability in tolerance to this compound among different cultivars. awsjournal.org Studies have shown that the primary mechanism for this tolerance is the plant's capacity to metabolize the herbicide. scite.ai Experiments using inhibitors of detoxification enzymes have confirmed that when the metabolic process is blocked, tolerant bean plants become more sensitive to this compound. awsjournal.org This highlights that the inherent sensitivity of the ALS enzyme itself is not the determining factor for tolerance in these crops; rather, it is the speed of detoxification. awsjournal.org

A study evaluating twenty common bean cultivars identified a clear distinction between tolerant and susceptible varieties based on their response to this compound application. The reduction in shoot dry matter varied significantly, indicating a wide range of metabolic capacities among the cultivars. awsjournal.org

Table 1: Differential Tolerance of Common Bean (Phaseolus vulgaris) Cultivars to this compound

| Tolerance Level | Cultivar Name |

|---|---|

| More Tolerant | IPR 81 |

| IPR Uirapuru | |

| BRS Estilo | |

| IPR Gralha | |

| BRS Pérola | |

| Less Tolerant | IPR Eldorado |

| IPR Tuiuiú | |

| IPR Tangará | |

| IPR Curió | |

| UTF 3 | |

| UTF 5 | |

| BRS Esplendor |

This interactive table is based on research classifying cultivars by their response to this compound application. awsjournal.orgresearchgate.netscielo.br

Enzymatic Detoxification Pathways in Crop Cultivars

The detoxification of this compound in tolerant plants is carried out by specific enzyme systems. The primary enzymes involved in the metabolism of sulfonylurea herbicides, including this compound, are cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs). nih.govnih.govscielo.br

Cytochrome P450 Monooxygenases (P450s): These enzymes are central to the initial phase of herbicide detoxification. They catalyze oxidative reactions, such as hydroxylation, which alters the chemical structure of the this compound molecule. This initial modification often renders the herbicide non-phytotoxic and prepares it for further breakdown or conjugation. Studies using P450 inhibitors, such as organophosphate insecticides, on common beans showed an increased sensitivity to this compound, strongly supporting the critical role of P450 enzymes in the detoxification process. scite.aiawsjournal.org

Glutathione S-Transferases (GSTs): Following the initial modification by P450s, GSTs play a role in the secondary phase of detoxification. scispace.com These enzymes catalyze the conjugation of the modified herbicide molecule with glutathione, a naturally occurring antioxidant in the plant cell. This process makes the herbicide molecule larger and more water-soluble, facilitating its transport and sequestration into the vacuole, effectively isolating it from the rest of the cell. scielo.br The expression of specific GST genes can be induced by the presence of herbicides or safeners, enhancing the plant's detoxification capacity. nih.gov

The efficiency of these enzymatic pathways differs significantly among crop cultivars, explaining the observed variations in tolerance. researchgate.netscispace.com

Genetic Basis of this compound Selectivity in Cultivated Species

The ability of a crop cultivar to tolerate this compound is an inherited trait, rooted in its genetic makeup. The selectivity is primarily governed by genes that code for the metabolic enzymes responsible for detoxification, rather than by mutations in the target site (the ALS enzyme). awsjournal.orgnih.gov

While target-site resistance is a known mechanism for many ALS-inhibiting herbicides, where a point mutation in the ALS gene prevents the herbicide from binding, the selectivity in crops like common bean is predominantly based on non-target-site resistance (NTSR) through enhanced metabolism. awsjournal.orgnih.gov

The key genetic factors include:

Alleles for Detoxification Enzymes: The genes encoding cytochrome P450s and GSTs exist in various forms, or alleles. Some alleles produce enzymes that are highly efficient at metabolizing this compound, conferring tolerance. Other alleles may produce less effective enzymes, leading to susceptibility. For instance, research on sweet corn tolerance to other P450-metabolized herbicides has shown that tolerance can be conditioned by alleles at a single locus. ashs.org

Gene Regulation and Expression: The level of tolerance is also dependent on the expression level of these detoxification genes. Tolerant cultivars may exhibit higher constitutive expression of these genes or a more rapid and robust induction of gene expression upon exposure to the herbicide.

A single point mutation in a gene can be the basis for herbicide tolerance. For example, a single nucleotide substitution in the AHAS1 gene, leading to an amino acid change, was found to confer resistance to imidazolinone herbicides in chickpea. researchgate.net While this specific example relates to target-site resistance, it illustrates how minor genetic variations can have significant impacts on a plant's response to a herbicide. For this compound, similar genetic variations in the P450 and GST genes are the likely basis for the observed selectivity. nih.govashs.org

Breeding Programs for Enhanced Crop Tolerance

Improving the tolerance of crop cultivars to herbicides like this compound is a key objective for plant breeders. Enhanced tolerance provides a wider safety margin for herbicide application and expands weed management options for farmers. als-journal.com Breeding programs utilize several strategies to develop herbicide-tolerant crops. researchgate.net

Screening and Conventional Breeding: The first step often involves screening existing germplasm, including commercial cultivars and wild relatives, to identify sources of natural tolerance. researchgate.net Once tolerant individuals are identified, they can be used in conventional breeding programs. als-journal.com Through crossing the tolerant variety with an elite cultivar that has desirable agronomic traits (e.g., high yield, disease resistance), breeders can transfer the tolerance trait into a commercially viable background. als-journal.comnih.gov The identification of this compound-tolerant common bean cultivars like 'IPR 81' and 'BRS Estilo' provides valuable genetic material for such breeding efforts. scielo.br

Mutation Breeding: This technique involves inducing genetic mutations using chemical mutagens or radiation to create new genetic variability. als-journal.com Large populations of seeds are treated and then screened for individuals exhibiting enhanced tolerance to the herbicide. This non-transgenic approach has been successful in developing commercial herbicide-tolerant crops derived from single nucleotide substitutions. als-journal.com

Marker-Assisted Selection (MAS): As the specific genes and alleles responsible for this compound tolerance are identified, breeders can develop molecular markers linked to these traits. MAS allows for the rapid and efficient screening of large plant populations at the seedling stage, identifying individuals that carry the desired tolerance genes without the need for extensive field testing. nih.gov This accelerates the breeding process significantly.

The ultimate goal of these programs is to develop crop varieties that combine high yield potential and agronomic performance with robust tolerance to this compound, contributing to more effective and sustainable weed management systems. europa.euplant-ditech.com

Analytical Methodologies for Detection and Quantification

Extraction and Cleanup Procedures for Complex Matrices

Effective extraction and cleanup are foundational steps for the reliable analysis of ethoxysulfuron residues. The choice of method depends on the nature of the sample matrix, with the goal of efficiently isolating this compound while minimizing the co-extraction of interfering substances.

For sugarcane juice, a simple and inexpensive solid-phase extraction (SPE) method has been developed. eurasianjournals.com This procedure involves passing the sample through a silica gel column and eluting with solvents like methanol, dichloromethane, and acetone. eurasianjournals.com The final extract is then concentrated and redissolved in a suitable solvent for analysis. eurasianjournals.com

In more complex matrices like cereals (rice, maize, wheat, and soybean), a modified Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has proven effective. nih.govquechers.eu The standard QuEChERS protocol involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step. austinpublishinggroup.com For sulfonylurea herbicides like this compound, which are acidic, modifications are necessary to prevent their adsorption onto the primary-secondary amine (PSA) sorbent commonly used in the cleanup step. nih.gov The use of 1% formic acid in acetonitrile as the extraction solvent helps to keep the acidic herbicides in their non-ionized form, thus preventing adsorption and improving recovery. nih.govaustinpublishinggroup.com

Other sorbents used in the cleanup step for various matrices include C18, graphitized carbon black (GCB), and Florisil®. austinpublishinggroup.comnih.gov The selection of the appropriate sorbent is critical to remove pigments and other interferences without compromising the recovery of this compound. austinpublishinggroup.com For instance, GCB is effective in removing pigments but can also adsorb planar pesticides. austinpublishinggroup.com

Dispersive solid-liquid extraction (d-SLE) has also been explored as an environmentally friendly cleanup procedure. nih.gov In this method, analytes are adsorbed by sorbents like C18 and then eluted with organic solvents. nih.gov

The following table summarizes various extraction and cleanup methods for this compound in different matrices:

| Matrix | Extraction Method | Cleanup Sorbent(s) | Key Findings |

| Sugarcane Juice | Solid-Phase Extraction (SPE) | Silica Gel | Simple, sensitive, and inexpensive method with good recoveries. eurasianjournals.com |

| Cereals (Rice, Maize, Wheat, Soybean) | Modified QuEChERS | Primary-Secondary Amine (PSA) with acidified acetonitrile | Addition of formic acid prevents analyte adsorption to PSA, achieving promising trueness and satisfactory matrix effects. nih.gov |

| Strawberries | Dispersive Solid-Liquid Extraction (d-SLE) | C18 | An environmentally friendly alternative to the QuEChERS method. nih.gov |

| Cereals | One-step QuEChERS | Chitin, Diatomaceous Earth, C18 | Chitin with citrate buffer and acidified acetonitrile yielded the best results for a wide range of sulfonylureas. researchgate.net |

Chromatographic Techniques for this compound Analysis

Chromatography is the cornerstone of this compound analysis, providing the necessary separation from other compounds for accurate quantification. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the most commonly employed techniques.

HPLC coupled with a UV or photodiode array (PDA) detector is a widely used method for the determination of this compound. eurasianjournals.comppqs.gov.in This technique offers a balance of sensitivity, cost-effectiveness, and accessibility.

A typical HPLC method for this compound analysis involves a C18 column and a mobile phase consisting of a mixture of acetonitrile and an acidic aqueous solution, such as 0.1% orthophosphoric acid or 0.1% formic acid. eurasianjournals.com The detector wavelength is often set around 235 nm for optimal detection of this compound. eurasianjournals.com

In a study on sugarcane juice, an HPLC-PDA method was developed with a mobile phase of acetonitrile and 0.1% ortho phosphoric acid (80:20 v/v) at a flow rate of 0.8 mL/min. eurasianjournals.com This method demonstrated good separation and resolution with a relatively short analysis time of about 12 minutes. eurasianjournals.com

The table below details typical parameters for HPLC analysis of this compound:

| Parameter | Specification | Source |

| Column | C18, 5 µm particle size | ppqs.gov.in |

| Mobile Phase | Acetonitrile and 0.1% ortho phosphoric acid (80:20 v/v) | eurasianjournals.com |

| Flow Rate | 0.8 mL/min | eurasianjournals.com |

| Detector | UV or Photodiode Array (PDA) | eurasianjournals.comppqs.gov.in |

| Wavelength | 235 nm | eurasianjournals.com |

For higher sensitivity and selectivity, and for confirmation of results obtained by HPLC, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method. eurasianjournals.comnih.gov LC-MS/MS provides structural information, which is invaluable for unambiguous identification of the analyte, especially at trace levels in complex matrices.

In the analysis of this compound in sugarcane juice, LC-MS/MS was used to confirm the residues detected by HPLC-PDA. eurasianjournals.com The LC-MS/MS system utilized a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water. eurasianjournals.com The mass spectrometer was operated in the positive ionization mode, and specific precursor-to-product ion transitions were monitored for quantification and confirmation. eurasianjournals.com

A modified QuEChERS method coupled with LC-MS/MS has been successfully applied for the simultaneous analysis of this compound and other sulfonylurea herbicides in various cereals. nih.gov This approach offers high throughput and excellent sensitivity, with low limits of detection. nih.gov

Key parameters for a typical LC-MS/MS analysis of this compound are presented below:

| Parameter | Specification | Source |

| Column | SB C18, 5µm particle size | eurasianjournals.com |

| Mobile Phase | Acetonitrile and 0.1% formic acid in water | eurasianjournals.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | eurasianjournals.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | eurl-pesticides.eu |

Method Validation and Quality Assurance in Research Studies

Validation of analytical methods is a critical requirement to ensure the reliability and accuracy of the generated data. scispace.com The validation process for this compound analysis typically assesses several key parameters in accordance with international guidelines. gcms.cz

Linearity: The linearity of the method is evaluated by constructing a calibration curve with a series of standard solutions of known concentrations. A good linear relationship, indicated by a high correlation coefficient (r² > 0.99), is essential for accurate quantification. eurasianjournals.comnih.gov For this compound, linearity has been demonstrated over a concentration range of 0.01 to 10.0 µg/mL. eurasianjournals.com

Accuracy and Precision: Accuracy is determined by recovery studies, where samples are spiked with known amounts of this compound at different concentration levels. eurasianjournals.comnih.gov Average recoveries for this compound in sugarcane juice ranged from 85-92%. eurasianjournals.com In cereals, trueness (a measure of accuracy) was found to be between 70.2% and 119.8%. nih.gov Precision is expressed as the relative standard deviation (RSD) of replicate measurements. For this compound analysis, RSD values are typically less than 2% for repeatability and below 18.6% for intermediate precision. eurasianjournals.comnih.gov